2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyridine moiety, and a trifluoromethyl-substituted pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the Buchwald-Hartwig amination or reductive amination methods.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via aromatic nucleophilic substitution or Finkelstein alkylation.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions.
Final Assembly: The final compound is assembled through amide bond formation between the piperazine and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(2-Pyrimidyl)piperazine: Used in various pharmaceutical applications.
Uniqueness
2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
Properties
Molecular Formula |
C15H14F3N5O |
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Molecular Weight |
337.30 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)11-4-6-20-13(21-11)14(24)23-9-7-22(8-10-23)12-3-1-2-5-19-12/h1-6H,7-10H2 |
InChI Key |
FKSRLZTWNUTKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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